Isotetrandrine N2'-oxide

Description

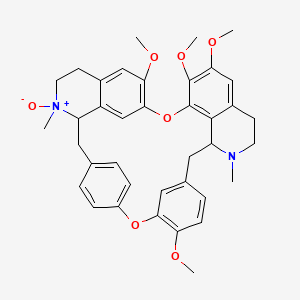

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9,20,21,25-tetramethoxy-15,30-dimethyl-30-oxido-7,23-dioxa-15-aza-30-azoniaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H42N2O7/c1-39-15-13-26-21-35(44-5)37(45-6)38-36(26)29(39)17-24-9-12-31(42-3)33(19-24)46-27-10-7-23(8-11-27)18-30-28-22-34(47-38)32(43-4)20-25(28)14-16-40(30,2)41/h7-12,19-22,29-30H,13-18H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKSQIGOCSEXEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C=C7CC[N+]6(C)[O-])OC)O3)C=C5)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H42N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation, Characterization, and Natural Occurrence of Isotetrandrine N2 Oxide

Biosynthetic Pathways Leading to Bisbenzylisoquinoline Alkaloids and N-Oxide Formation

Precursor Incorporation Studies for Isotetrandrine (B1672621) N2'-oxide

The biosynthetic pathway of Isotetrandrine N2'-oxide is intrinsically linked to its precursor, the bisbenzylisoquinoline alkaloid (BIA) isotetrandrine. While direct precursor incorporation studies specifically for the N-oxide derivative are not extensively documented in the available scientific literature, the biosynthesis of the core isotetrandrine structure has been inferred from comprehensive studies on related BIAs, such as tetrandrine (B1684364) and berbamunine. The formation of this compound is considered to be a subsequent oxidation step of the parent alkaloid.

The foundational precursors for the bisbenzylisoquinoline skeleton are derived from the amino acid L-tyrosine. Through a series of enzymatic reactions, L-tyrosine is converted into (S)-N-methylcoclaurine, which serves as the monomeric building block for the dimeric structure of isotetrandrine. The general biosynthetic pathway involves the oxidative coupling of two (S)-N-methylcoclaurine units.

Feeding experiments using labeled compounds in various plant systems have elucidated the key precursors and intermediates in the formation of BIAs. Studies on Cocculus laurifolius have demonstrated the incorporation of (±)-coclaurine, (±)-norcoclaurine, and specifically (±)-N-methylcoclaurine into tetrandrine, a stereoisomer of isotetrandrine. capes.gov.br These studies confirm that the oxidative dimerization of N-methylcoclaurine is a critical step in the biosynthesis of this class of alkaloids. capes.gov.brrsc.org

Further investigations using cell cultures of Berberis species have also provided significant insights. Labeled L-tyrosine was shown to incorporate into both the isoquinoline (B145761) and benzyl (B1604629) moieties of berbamunine. uchile.cl Crucially, these studies highlighted the stereospecificity of the process, with (R)-N-methylcoclaurine showing high incorporation into berbamunine. uchile.cl This indicates that specific stereoisomers of the precursor are utilized for the formation of the final dimeric alkaloid.

The biosynthesis of the isotetrandrine skeleton is thus understood to proceed via the following key stages:

Formation of Benzyltetrahydroisoquinoline Monomers: L-tyrosine is metabolized to produce two key intermediates: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde.

Pictet-Spengler Condensation: These two intermediates undergo a Pictet-Spengler condensation, catalyzed by norcoclaurine synthase, to form (S)-norcoclaurine. mdpi.com

Methylation Steps: A series of methylations, involving S-adenosyl methionine (SAM)-dependent methyltransferases, convert (S)-norcoclaurine into (S)-coclaurine and subsequently to (S)-N-methylcoclaurine. acs.org

Oxidative Coupling: Two molecules of (S)-N-methylcoclaurine are then oxidatively coupled by cytochrome P450 enzymes to form the bisbenzylisoquinoline core structure of isotetrandrine. nih.gov

The final step in the formation of this compound is the N-oxidation of the tertiary amine group at the N2' position of the isotetrandrine molecule. This is a common metabolic transformation for alkaloids. mdpi.com While the specific enzyme responsible for this reaction in the biosynthesis of this compound has not been definitively identified, it is generally accepted that such oxidations are catalyzed by enzymes like cytochrome P450 monooxygenases or flavin-containing monooxygenases (FMOs). The existence of various alkaloid N-oxides, such as cocsuline N-oxide and neferine (B1663666) N-oxide, supports the hypothesis of a terminal enzymatic oxidation step in their biosynthetic pathways. jcsp.org.pkresearchgate.net

The table below summarizes the key precursors and their roles in the biosynthesis of the core structure of this compound, based on studies of related bisbenzylisoquinoline alkaloids.

| Precursor/Intermediate | Role in Biosynthesis | Supporting Evidence |

| L-Tyrosine | Primary building block for the entire alkaloid skeleton. | Incorporation studies in Berberis cell cultures. uchile.cl |

| (S)-Norcoclaurine | First benzylisoquinoline intermediate formed via Pictet-Spengler condensation. | Established intermediate in BIA biosynthesis. mdpi.comgoogle.com |

| (S)-Coclaurine | Intermediate formed by the O-methylation of (S)-norcoclaurine. | Incorporation into tetrandrine and cocsulin. capes.gov.brrsc.org |

| (S)-N-Methylcoclaurine | The direct monomeric precursor that undergoes oxidative dimerization. | High incorporation rates into tetrandrine and berbamunine. capes.gov.bruchile.cl |

| Isotetrandrine | The immediate precursor to this compound. | The N-oxide is a direct derivative of the parent alkaloid. |

Synthetic Methodologies and Chemical Transformations of Isotetrandrine N2 Oxide and Its Analogues

Total Synthesis Strategies for the Bisbenzylisoquinoline Skeleton and its N-Oxides

The synthesis of complex alkaloids like Isotetrandrine (B1672621) N2'-oxide begins with the construction of the fundamental bisbenzylisoquinoline skeleton. These strategies often involve the coupling of two tetrahydroisoquinoline (THIQ) units. Approaches to the THIQ core itself commonly feature electrophilic aromatic substitution chemistry to establish the initial ring system. nih.gov Key cyclization reactions such as the Pictet-Spengler and Bischler-Napieralski reactions are foundational in forming the isoquinoline (B145761) core from appropriately substituted phenethylamines. nih.gov

Once the monomeric benzylisoquinoline units are prepared, they are coupled through oxidative phenolic coupling to form the diaryl ether linkages characteristic of the bisbenzylisoquinoline scaffold. The specific regiochemistry of this coupling is a critical challenge that must be controlled to achieve the desired isomer.

The introduction of the N-oxide functionality can be achieved in the final step of the synthesis by direct oxidation of the tertiary amine of the fully formed bisbenzylisoquinoline alkaloid. mdpi.com Alternatively, the N-oxide can be introduced earlier in the synthetic sequence, although this may require protecting group strategies to prevent interference with subsequent reactions. The formation of the N-oxide is typically accomplished by treating the parent tertiary amine with a suitable oxidant.

Regioselective and Stereoselective N-Oxidation Methods for Amine Substrates

Molecules such as Isotetrandrine contain multiple tertiary amine nitrogens, presenting a challenge for regioselective N-oxidation. Achieving selectivity is crucial for preparing a specific N-oxide like Isotetrandrine N2'-oxide. One common strategy to achieve site-selective N-oxidation in molecules with multiple amine groups is through in situ protonation. nih.gov Aliphatic amines are generally more basic and nucleophilic than heteroaromatic amines. By adding a strong acid, the more basic aliphatic amine can be protonated, rendering it unreactive towards oxidation. This allows for the selective oxidation of the less basic nitrogen atom. nih.gov For molecules with multiple aliphatic amines of similar basicity, achieving high regioselectivity can be challenging and may depend on subtle steric and electronic differences between the nitrogen centers.

Common oxidants used for the synthesis of tertiary amine N-oxides include hydrogen peroxide (H2O2), peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA), and potassium peroxymonosulfate. researchgate.netasianpubs.orgresearchgate.net The choice of oxidant and reaction conditions can influence the selectivity and yield of the N-oxidation process.

The stereoselectivity of N-oxidation becomes relevant when the nitrogen atom is a stereocenter or is part of a chiral molecule. The oxidation of a tertiary amine introduces a new stereocenter if the three substituents on the nitrogen are different. In the context of a rigid cyclic framework like that of Isotetrandrine, the approach of the oxidant can be sterically hindered, leading to a diastereoselective oxidation where one diastereomer of the N-oxide is formed preferentially.

Table 1: Common Oxidants for Tertiary Amine N-Oxidation

| Oxidant | Typical Conditions | Notes |

|---|---|---|

| Hydrogen Peroxide (H2O2) | Often used with a catalyst (e.g., flavin, cobalt complexes) or as urea-hydrogen peroxide. acs.orgchem-station.comresearchgate.net | Environmentally benign oxidant. asianpubs.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane or chloroform (B151607) solvent, often at low temperatures. nih.gov | A highly effective and common reagent, though less atom-economical than H2O2. |

| Potassium Peroxymonosulfate (Oxone®) | Biphasic or aqueous/organic solvent systems. researchgate.netresearchgate.net | A versatile and powerful oxidant. |

Chemoenzymatic Synthesis Approaches Utilizing Oxidoreductases

Chemoenzymatic methods offer a green and highly selective alternative for the synthesis of N-oxides. These approaches utilize enzymes, particularly oxidoreductases, to catalyze the N-oxidation reaction with high specificity. While specific studies on the use of oxidoreductases for this compound are not prevalent, general principles from related systems can be applied.

Enzymes such as flavin-containing monooxygenases (FMOs) are known to catalyze the N-oxidation of a wide variety of xenobiotics, including tertiary amines. These enzymes use molecular oxygen and a cofactor like NADPH to perform the oxidation. Another relevant class of enzymes is the cytochrome P450 family, which can also mediate N-oxidation reactions. nih.gov The use of whole-cell biotransformations or isolated enzymes can provide excellent regio- and stereoselectivity that is often difficult to achieve with traditional chemical methods. For instance, the oxidation of the hydroxynitrosamino functionality to generate nitric oxide can be mediated by peroxidases, demonstrating enzymatic oxidation of nitrogen-containing functional groups. researchgate.net

A mild and effective method for the oxidation of tertiary amines has been developed using flavin as a catalyst with hydrogen peroxide. acs.org This system mimics the action of biological flavin redox cofactors and provides good yields of N-oxides under gentle conditions. acs.org

Chemical Reactivity and Transformations of the N-Oxide Moiety

The N-oxide moiety is a versatile functional group that can undergo a variety of chemical transformations. It is highly polar and can participate in hydrogen bonding. nih.gov Its reactivity is central to its role in synthesis and for confirming molecular structures.

The Polonovski reaction is a characteristic transformation of tertiary amine N-oxides. organicreactions.org It involves the treatment of an N-oxide with an activating agent, typically an acid anhydride (B1165640) like acetic anhydride or trifluoroacetic anhydride (TFAA). organicreactions.orgchem-station.com This activation leads to the formation of an iminium ion intermediate. organicreactions.org The iminium ion can then be trapped by a nucleophile or undergo further reactions, often resulting in the cleavage of a carbon-nitrogen bond adjacent to the nitrogen atom. organicreactions.org This reaction has been historically used for the N-demethylation of tertiary amines. organicreactions.org

The reaction pathway can be influenced by the structure of the N-oxide and the reaction conditions, which determine the regiochemistry and the nature of the final products. organicreactions.org A modified Polonovski reaction, sometimes called the Polonovski-Potier reaction, uses TFAA and can proceed under milder conditions. chem-station.comliverpool.ac.uk This reaction is a powerful tool in alkaloid chemistry for structural modification.

The reduction of the N-oxide group back to the parent tertiary amine is a critical reaction for structural elucidation. mdpi.com By converting an unknown alkaloid N-oxide to its corresponding, often well-characterized, parent alkaloid, the structure of the new compound can be confirmed. For example, the structure of (+)-2-norobaberine-2'-β-N-oxide was confirmed by its reduction to (+)-norobaberine.

A variety of reducing agents can be employed for this transformation. Electrochemical methods have also been utilized for the reduction of alkaloid N-oxides. mdpi.com Voltammetric studies show that alkaloid N-oxides can be reduced on the surface of mercury electrodes. mdpi.com This process can involve one or two single-electron transfers, depending on the specific N-oxide and the pH of the solution, ultimately yielding the original alkaloid. mdpi.com This electrochemical approach is presented as an environmentally friendly alternative to conventional chemical reduction methods. mdpi.com

Table 2: Methods for N-Oxide Reduction

| Method | Reagent/Conditions | Application |

|---|---|---|

| Chemical Reduction | Catalytic hydrogenation (e.g., H2, Pd/C), PCl3, (pinB)2. liverpool.ac.uk | General method for converting N-oxides to tertiary amines. |

Synthesis of Isotopically Labeled this compound for Mechanistic Studies

The synthesis of isotopically labeled compounds is essential for conducting mechanistic studies, metabolic fate analysis, and as internal standards in quantitative analysis. For a molecule like this compound, labeling can be introduced by using precursors that contain isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

For example, to introduce a ¹³C or ²H label, one could start with a labeled precursor in the synthesis of the benzylisoquinoline units. If a specific methyl group were to be labeled, a labeled methylating agent (e.g., ¹³CH₃I) could be used in the synthesis of the isoquinoline precursors. Similarly, a ¹⁵N label could be incorporated by using a ¹⁵N-containing source of nitrogen, such as ¹⁵NH₃, early in the synthesis of the phenethylamine (B48288) building blocks.

Once the isotopically labeled parent alkaloid, Isotetrandrine, is synthesized, it can be subjected to the N-oxidation procedures described in section 3.2 to yield the desired labeled this compound. Such labeled compounds are invaluable for techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to trace the path of atoms through a chemical reaction or a biological system. nih.gov

Advanced Structural Analysis and Theoretical Chemistry of Isotetrandrine N2 Oxide

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

While a specific, publicly available crystal structure for Isotetrandrine (B1672621) N2'-oxide was not identified, the methodology for its analysis is well-established. The process would involve growing a suitable single crystal of the compound and analyzing its diffraction pattern. The resulting data would confirm the known (S,S) configuration of the parent isotetrandrine backbone and establish the absolute configuration (R or S) at the N2' atom. This is critical, as the stereochemistry of the N-oxide group can significantly impact its biological activity. The analysis would yield precise lattice parameters for the crystal's unit cell, defining its dimensions and symmetry (space group).

In analogous complex alkaloids, X-ray crystallography has been indispensable for confirming structures derived from spectroscopic methods and resolving ambiguities regarding stereochemistry. mdpi.comnih.gov

Advanced Spectroscopic Analysis Techniques for Solution and Solid States

Spectroscopic methods provide detailed information about molecular structure, bonding, and electronic properties in various states.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. mdpi.comscitepress.org These methods are complementary; IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. scitepress.orgcarleton.edu

For Isotetrandrine N2'-oxide, the vibrational spectra would provide a molecular "fingerprint" that is highly specific to its structure. Key vibrational modes would include:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: Occurring in the 3000-2850 cm⁻¹ range from the methyl and methylene (B1212753) groups.

Aromatic C=C Stretching: A series of bands between 1600-1450 cm⁻¹.

C-O Stretching: Strong bands from the ether linkages, typically found around 1250-1050 cm⁻¹.

N-O Stretching: The characteristic N-oxide stretch, which is a crucial diagnostic peak, is expected to appear as a strong band in the IR spectrum, typically in the 970-950 cm⁻¹ range.

Differences in the spectra between solid-state and solution samples can reveal information about intermolecular interactions, such as hydrogen bonding, in the crystal lattice. americanpharmaceuticalreview.com

Interactive Table: Expected Vibrational Frequencies for this compound

| Functional Group | Typical Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| C-O (Ether) Stretch | 1250 - 1050 | IR |

| N-O Stretch | 970 - 950 | IR |

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. ijprajournal.comkhanacademy.org The spectrum is a function of the molecule's conjugated systems and the presence of atoms with non-bonding electrons (chromophores).

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within its aromatic rings. Key transitions include:

π → π* Transitions: These are high-energy transitions occurring within the benzene (B151609) rings, typically resulting in strong absorption bands in the 200-300 nm range. Bisbenzylisoquinoline alkaloids commonly show absorption maxima around 280 nm. nih.govresearchgate.net

n → π* Transitions: These lower-energy transitions involve the promotion of non-bonding electrons from the oxygen and nitrogen atoms to anti-bonding π* orbitals. These transitions are generally weaker in intensity and may appear as shoulders on the main absorption bands at longer wavelengths.

The introduction of the N-oxide group can subtly influence the electronic structure, potentially causing shifts (either bathochromic or hypsochromic) in the absorption maxima compared to the parent isotetrandrine molecule.

Interactive Table: Electronic Transitions in this compound

| Transition Type | Orbitals Involved | Expected λmax Range (nm) |

| π → π | Bonding π to Anti-bonding π | 200 - 300 |

| n → π | Non-bonding to Anti-bonding π | > 300 |

Computational Chemistry and Molecular Modeling Studies

Theoretical methods provide powerful insights into molecular properties that can be difficult to measure experimentally, and they serve to complement and interpret experimental data.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. scirp.orgrsc.org For this compound, DFT calculations can predict a wide range of properties:

Optimized Geometry: The most stable (lowest energy) three-dimensional structure of the molecule can be calculated, providing theoretical bond lengths and angles that can be compared with X-ray crystallography data. scirp.org

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. mdpi.commdpi.com

Spectroscopic Prediction: DFT can calculate theoretical vibrational frequencies (IR and Raman) and electronic transitions (UV-Vis), which are invaluable for assigning bands in experimental spectra. scirp.orgsemanticscholar.org

Absolute Configuration: By using Time-Dependent DFT (TD-DFT), it is possible to calculate theoretical Electronic Circular Dichroism (ECD) spectra. Comparing the calculated spectrum with the experimental one is a powerful, non-destructive method for determining the absolute configuration of chiral molecules, a technique successfully applied to other complex alkaloid N-oxides. researchgate.netresearchgate.netjlu.edu.cn

Interactive Table: Parameters Obtainable from DFT Calculations

| Parameter | Significance |

| Optimized Geometry | Predicts the most stable 3D structure. |

| HOMO/LUMO Energies | Relates to electronic reactivity and stability. |

| Calculated Vibrational Frequencies | Aids in the interpretation of IR and Raman spectra. |

| Calculated ECD Spectrum | Used to determine absolute configuration. |

| Dipole Moment | Indicates molecular polarity. |

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.comtandfonline.com Unlike quantum calculations that often focus on a static, minimum-energy state, MD simulations provide a dynamic picture of molecular behavior in a more realistic environment, such as in solution.

For a large molecule like this compound, MD simulations are particularly useful for:

Conformational Analysis: Exploring the different shapes (conformations) the molecule can adopt by rotating around its single bonds. MD can identify the most populated conformational states and the energy barriers for converting between them.

Solvent Effects: Simulating the molecule in a solvent box (e.g., water) allows for the study of how the solvent influences its conformation and the formation of hydrogen bonds between the N-oxide group and water molecules.

Intermolecular Interactions: MD is a key tool for studying how the alkaloid might interact with other molecules, such as biological receptors. It can predict binding modes and estimate the stability of the resulting complex, providing insights into its mechanism of action at a molecular level. researchgate.net

Theoretical Studies on N-Oxide Formation Mechanisms and Stability

Theoretical and computational chemistry provide powerful tools for understanding the intricacies of chemical reactions and molecular stability. While specific quantum chemical studies focused exclusively on this compound are not extensively detailed in the public literature, a wealth of theoretical research on analogous amine N-oxides and related heterocyclic systems allows for a robust extrapolation of the principles governing its formation and stability. These studies utilize methods such as Density Functional Theory (DFT) to model reaction pathways and predict key physicochemical properties.

Mechanisms of N-Oxide Formation

The formation of this compound involves the oxidation of the tertiary amine nitrogen (N2') of the parent isotetrandrine molecule. This process is a classic example of nucleophilic attack by the nitrogen's lone pair of electrons on an electrophilic oxygen atom, typically provided by an oxidizing agent like hydrogen peroxide (H₂O₂) or a peroxy acid.

Computational studies on the oxidation of tertiary amines and nitrogen-containing heterocycles have established that these reactions are generally thermodynamically favorable. researchgate.net Quantum chemical calculations for the N-oxidation of various azoles and azines, for instance, have shown the reactions to be exothermic and kinetically feasible. researchgate.net

A theoretical investigation into the N-oxidation of isotetrandrine would model the reaction coordinate, identifying the transition state structure and calculating the associated activation energy (Ea). The general mechanism proceeds as follows:

Reactant Complex Formation: The isotetrandrine molecule and the oxidizing agent form an initial complex, oriented for optimal orbital overlap.

Transition State: The nitrogen atom begins to form a bond with the oxygen atom, while the O-O bond of the peroxide or peroxy acid simultaneously elongates and breaks. This is the highest energy point on the reaction pathway.

Product Formation: The N-O bond is fully formed, yielding this compound and the reduced form of the oxidizing agent.

The parent isotetrandrine molecule contains two tertiary nitrogen atoms (N2 and N2'), creating the potential for regioselectivity. Theoretical models can predict which nitrogen is more susceptible to oxidation by evaluating the steric hindrance and electronic properties of each site. Factors such as the local electrostatic potential and the accessibility of the nitrogen lone pair would be key determinants in predicting the favored site of oxidation.

Molecular Stability and Electronic Structure

N-O Bond Properties: The N⁺-O⁻ bond is highly polar and possesses a bond order greater than one, with character best described as a single bond with contributions from O → N back-donation. nih.gov The strength of this bond, quantified by its Bond Dissociation Enthalpy (BDE), is a critical indicator of molecular stability. Computational studies on various amine N-oxides have calculated a range of N-O BDEs of approximately 40 kcal/mol. nih.govnih.govresearchgate.net For comparison, the BDE for pyridine (B92270) N-oxide is approximately 63.3 kcal/mol, with the increased strength attributed to resonance stabilization within the aromatic ring. thieme-connect.de As the nitrogen in this compound is part of a non-aromatic tetrahydroisoquinoline ring system, its N-O BDE is expected to be more aligned with that of aliphatic amine N-oxides.

| Compound | Computational Method | Calculated N-O BDE (kcal/mol) | Reference |

| Pyridine N-oxide | B3LYP/6-31G | 64.9 | nih.gov |

| Pyridine N-oxide | M06/6-311G+(d,p) | 65.4 | nih.gov |

| Trimethylamine N-oxide | B3LYP/6-31G | 54.9 | nih.gov |

| Trimethylamine N-oxide | M06/6-311G+(d,p) | 51.9 | nih.gov |

Interactive Data Table: This table summarizes calculated N-O bond dissociation enthalpies for model N-oxide compounds, providing a theoretical basis for estimating the stability of the N-O bond in this compound.

Bond Elongation: The formation of the N⁺-O⁻ moiety typically causes an elongation of the adjacent C-N bonds within the ring structure, which can introduce strain. researchgate.net

Aromaticity and Charge Delocalization: In aromatic systems, N-oxidation can decrease aromaticity. researchgate.net In a non-aromatic system like isotetrandrine, the primary effect is the introduction of significant charge separation, which influences the molecule's electrostatic potential and reactivity. Computational analysis of polyazine N-oxides shows that the N⁺→O⁻ groups can stabilize a molecule through resonance-based charge delocalization. researchgate.net

HOMO-LUMO Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. Theoretical studies have demonstrated that N-oxidation generally narrows the HOMO-LUMO gap, indicating an increase in the molecule's potential reactivity. researchgate.net

| Parameter | General Effect of N-Oxidation | Theoretical Implication for Stability | Reference |

| C-N Bond Lengths | Elongation of bonds adjacent to N⁺-O⁻ | Potential increase in ring strain | researchgate.net |

| Ring Aromaticity | Decrease in aromatic systems | Not directly applicable, but alters local electronics | researchgate.net |

| HOMO-LUMO Gap | Narrowing of the energy gap | Increased chemical reactivity; lower kinetic stability | researchgate.net |

| Molecular Electrostatic Potential | Increased positive potential near N, negative potential on O | Influences intermolecular interactions and reactivity sites | researchgate.net |

Interactive Data Table: This table outlines the expected impact of N-oxidation on key quantum chemical parameters, as derived from theoretical studies on analogous molecular systems.

Molecular and Cellular Mechanisms of Action of Isotetrandrine N2 Oxide

Modulation of Key Cellular Signaling Pathways

Investigation of Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition

There is currently no direct evidence to suggest that Isotetrandrine (B1672621) N2'-oxide inhibits the Mitogen-Activated Protein Kinase (MAPK) pathway. However, research on a related bisbenzylisoquinoline alkaloid, tetrandrine (B1684364), has demonstrated a synergistic effect with MAPK inhibitors in pancreatic ductal adenocarcinoma (PDAC) cells. nih.gov This suggests a potential interaction with the MAPK signaling cascade, where tetrandrine enhances the efficacy of drugs that do inhibit this pathway. nih.gov The mechanism for this synergy involves the stabilization of death receptors DR4/DR5, which are often downregulated by MAPK inhibition, thereby augmenting apoptosis in KRAS-mutant PDAC. nih.gov Further investigation is required to determine if Isotetrandrine N2'-oxide or its parent compound, isotetrandrine, exhibit similar synergistic properties or any direct inhibitory effects on the MAPK pathway.

Analysis of Nuclear Factor-kappa B (NF-κB) Signaling Pathway Disruption

Studies on the parent compound, isotetrandrine, have shown a significant disruptive effect on the Nuclear Factor-kappa B (NF-κB) signaling pathway in human T cells. nih.gov One study found that isotetrandrine demonstrated a stronger inhibitory effect on the proliferation of T cells compared to its stereoisomer, tetrandrine. nih.gov Molecular analysis revealed that at a concentration of 10 μM, isotetrandrine substantially decreased the expression of both NF-κB and its phosphorylated form, p-NF-κB, in MOLT-4 and MOLT-4/DNR T cells. nih.gov

In a comparative study of various bisbenzylisoquinoline alkaloids, isotetrandrine was identified as the most potent inhibitor of NF-κB and p-NF-κB expression across several cell lines, including MOLT-4 cells, MOLT-4/DNR cells, and peripheral blood mononuclear cells (PBMCs) from both healthy individuals and dialysis patients. epa.gov

Table 1: Suppressive Potency of Isotetrandrine on NF-κB Pathway in Different Cell Types

| Cell Type | Finding |

| MOLT-4 T cells | Isotetrandrine showed the highest suppressive potency on NF-κB expression and activation among the tested bisbenzylisoquinoline alkaloids. epa.gov |

| MOLT-4/DNR T cells | At 10 μM, isotetrandrine significantly reduced the expression of NF-κB and p-NF-κB. nih.gov |

| PBMCs (Healthy Subjects) | Isotetrandrine demonstrated the strongest inhibitory effects on the expression of NF-κB and p-NF-κB. epa.gov |

| PBMCs (Dialysis Patients) | Isotetrandrine exhibited the most potent inhibition of NF-κB and p-NF-κB expression. epa.gov |

Characterization of AMP-Activated Protein Kinase (AMPK) Activation

Currently, there is no available scientific literature or research data to indicate that this compound or its parent compound, isotetrandrine, activates the AMP-Activated Protein Kinase (AMPK) signaling pathway.

Enzyme Inhibition and Modulation Studies

Inhibition of Arachidonic Acid Metabolism

There is no specific information available from the conducted searches to suggest that this compound or its parent compound, isotetrandrine, inhibits the metabolism of arachidonic acid. The metabolism of arachidonic acid is a complex process involving multiple enzymes, such as cyclooxygenases (COX) and lipoxygenases (LOX), leading to the production of various inflammatory mediators. mdpi.comnih.govnih.gov

Interaction with the NADPH Oxidase System

No research findings were identified that describe an interaction between this compound or its parent compound, isotetrandrine, and the NADPH oxidase system. The NADPH oxidase complex is a key enzyme involved in the production of reactive oxygen species (ROS) and plays a crucial role in cellular signaling and immune responses. nih.govwikipedia.org

Antimalarial Activity through Hypoxanthine Incorporation Inhibition in Plasmodium falciparum

Direct studies on the antimalarial activity of this compound, specifically through the inhibition of hypoxanthine incorporation in Plasmodium falciparum, are not available in the current body of scientific literature. However, the parent compound, isotetrandrine, is classified as an antimalarial agent. nih.gov The standard method for assessing the in vitro growth of P. falciparum and the efficacy of antimalarial drugs is the [3H]hypoxanthine incorporation assay. This method measures the incorporation of the radiolabeled purine precursor into the parasite's DNA, which is indicative of its replication.

While specific data for this compound is absent, research on other N-oxide compounds, such as indolone-N-oxides, has demonstrated potent antiplasmodial activity. nih.gov These compounds are known to generate radical species and can destabilize the host red blood cell membrane during the early stages of parasite growth. nih.gov This suggests that the N-oxide moiety can be a critical pharmacophore in antimalarial compounds. Further research is necessary to determine if this compound exhibits similar mechanisms of action against P. falciparum.

Histamine Release Inhibition Mechanisms

There is no specific information available regarding the mechanisms of histamine release inhibition by this compound. However, studies on the parent alkaloid, tetrandrine, have shown significant inhibitory effects on receptor-ligand-mediated histamine release from rat mast cells. The inhibitory concentrations of tetrandrine were comparable to or lower than those of theophylline and sodium cromoglycate. This inhibition was observed to be reversible, suggesting that tetrandrine does not bind tightly to the cell membrane or cytoplasmic components. Notably, the inhibitory effect of tetrandrine was not seen with non-specific stimulants like aspirin or the calcium ionophore A23187.

The release of histamine from mast cells and basophils is a key event in allergic and inflammatory responses. nih.gov Nitric oxide (NO) has been implicated as a potential regulator of histamine release, although its precise role remains a subject of investigation, with some studies suggesting an inhibitory effect while others show no significant involvement. nih.govwikipedia.org Given the structural relationship, it is plausible that this compound may also possess histamine release inhibitory properties, but this requires direct experimental validation.

Nitric Oxide Synthase (NOS) Inhibition Profiles and Selectivity

Currently, there is no published research detailing the nitric oxide synthase (NOS) inhibition profiles and selectivity of this compound. Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide (NO), a critical cellular signaling molecule. nih.gov There are three main isoforms of NOS: neuronal NOS (nNOS or NOS I), inducible NOS (iNOS or NOS II), and endothelial NOS (eNOS or NOS III). nih.gov The overproduction of NO by nNOS has been linked to neurodegenerative disorders and neuropathic pain, making selective nNOS inhibitors a therapeutic target. nih.gov

The development of isoform-selective NOS inhibitors is a significant challenge due to the structural similarities in the active sites of the different isoforms. nih.gov Research into the effects of natural compounds on NOS activity has shown that some can modulate the production of NO derivatives in tumor-bearing mice. nih.gov The relationship between autophagy and NO synthesis is also an area of active investigation, with some studies indicating that NO can induce autophagy, while autophagy may, in turn, down-regulate NO synthesis. nih.govmdpi.comnih.gov Future studies are needed to determine if this compound interacts with any of the NOS isoforms and to characterize its potential inhibitory activity and selectivity.

Other Kinase Inhibition Assessments (e.g., PDK1)

There is no available data on the assessment of this compound as an inhibitor of other kinases, such as 3-phosphoinositide-dependent protein kinase 1 (PDK1). PDK1 is a crucial kinase in cellular signaling pathways that promote cell growth and survival and is considered a target for cancer therapy.

Cellular Target Identification and Validation Approaches

Specific cellular targets of this compound have not yet been identified or validated. The identification of the molecular targets of natural products is essential for understanding their mechanisms of action and for the development of new therapeutic agents. Various strategies are employed for target identification, which can be broadly categorized into chemical probe-based and non-probe-based approaches.

Chemical probe-based methods involve modifying the natural product to create a probe that can be used to isolate and identify its binding partners in cells. Non-probe approaches may include computational methods, proteomics, and genetic screens to identify proteins or pathways that are affected by the compound. Given the diverse biological activities of the parent compound, tetrandrine, which include antiviral, anticancer, and multidrug resistance-reversing effects, it is likely that this compound also interacts with multiple cellular targets. frontiersin.org

Mechanisms of Autophagic Cell Death Induction in Drug-Resistant Cell Lines

There is no research available on the mechanisms of autophagic cell death induction by this compound in drug-resistant cell lines. Autophagy is a cellular process of self-degradation that can either promote cell survival or lead to cell death, depending on the cellular context and the nature of the stimulus. In the context of cancer, autophagy can play a dual role, and its modulation is being explored as a therapeutic strategy.

Studies on the parent compound, tetrandrine, have shown that it can induce autophagy. nih.gov However, the role of tetrandrine-induced autophagy in cell death is complex and may be cell-type dependent. For instance, in some cancer cells, tetrandrine-induced autophagy has been described as a pro-survival mechanism, and its inhibition can enhance the cytotoxic effects of the compound. Nitric oxide has also been shown to induce autophagy in some cellular systems. mdpi.com The potential for this compound to induce autophagic cell death, particularly in drug-resistant cancer cells, remains to be investigated.

Reversal of Multidrug Resistance (MDR) Phenotypes via ATP-Binding Cassette (ABC) Transporter Modulation (e.g., ABCB1)

There are no specific studies on the ability of this compound to reverse multidrug resistance (MDR) phenotypes through the modulation of ATP-binding cassette (ABC) transporters like ABCB1 (also known as P-glycoprotein). MDR is a major obstacle in cancer chemotherapy and is often associated with the overexpression of ABC transporters, which actively efflux anticancer drugs from the cell, reducing their intracellular concentration and efficacy.

The parent compound, tetrandrine, has been shown to reverse MDR in cancer cells. frontiersin.org Its mechanism of action involves the downregulation of ABCB1 expression and an increase in the intracellular concentration of chemotherapeutic agents. frontiersin.org Other N-oxide-containing compounds, such as isoquinolinequinone N-oxides, have also been developed and shown to be potent against MDR tumor cell lines. These findings suggest that the N-oxide functionality may be beneficial for overcoming MDR. However, direct experimental evidence for the effect of this compound on ABC transporter function is currently lacking.

Antioxidative Stress Response Mechanisms, including Nrf2/HO-1 Pathway Activation

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense capacity, is a critical factor in the pathogenesis of numerous diseases. The nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of cellular resistance to oxidative stress. Under normal physiological conditions, Nrf2 is retained in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). However, upon exposure to oxidative stress, Nrf2 is released from Keap1 and moves into the nucleus. Within the nucleus, Nrf2 binds to the antioxidant response element (ARE) to initiate the transcription of a variety of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). The Nrf2/HO-1 signaling pathway is essential for protecting cells from oxidative damage. nih.govnih.govscispace.com

While direct research on this compound is limited, studies on its parent compound, Isotetrandrine, provide significant insights into its likely antioxidative mechanisms. Research has shown that Isotetrandrine can mitigate oxidative damage by upregulating the expression of HO-1. nih.gov This effect is achieved through the activation of the Nrf2 pathway. Isotetrandrine has been observed to suppress cytotoxicity, the generation of reactive oxygen species, and the depletion of glutathione, a key cellular antioxidant. nih.gov

The activation of the Nrf2 pathway by Isotetrandrine involves the nuclear translocation of Nrf2. nih.gov This process is linked to the inactivation of Keap1 and the phosphorylation of extracellular signal-regulated protein kinase (ERK) and c-Jun NH2-terminal kinase (JNK). nih.gov The cytoprotective effects of Isotetrandrine were found to be diminished by inhibitors of HO-1, ERK, and JNK, confirming the crucial role of this pathway in its antioxidative action. nih.gov These findings suggest that Isotetrandrine ameliorates oxidative damage by enhancing HO-1 expression through the dissociation of the Nrf2-Keap1 complex, a process mediated by the activation of ERK and JNK and the inactivation of Keap1. nih.gov Given the structural similarity, it is plausible that this compound employs a similar mechanism to exert its antioxidative effects.

Detailed Research Findings on the Nrf2/HO-1 Pathway

The following table summarizes the key findings from a study on the parent compound, Isotetrandrine, which are likely to be relevant for this compound.

| Parameter | Observation | Implication |

| HO-1 Expression | Significantly increased by Isotetrandrine. nih.gov | Enhancement of a key antioxidant enzyme. |

| Nrf2 Nuclear Translocation | Significantly increased by Isotetrandrine. nih.gov | Activation of the primary transcription factor for antioxidant response. |

| Keap1 Inactivation | Associated with Isotetrandrine-induced Nrf2 translocation. nih.gov | Release of Nrf2 for nuclear entry and gene transcription. |

| ERK and JNK Phosphorylation | Associated with Isotetrandrine-induced Nrf2 translocation. nih.gov | Involvement of upstream signaling kinases in Nrf2 activation. |

| Cytotoxicity, ROS Generation, and Glutathione Depletion | Suppressed by Isotetrandrine. nih.gov | Overall cellular protection against oxidative stress. |

Interactive Data Table: Components of the Nrf2/HO-1 Pathway Influenced by Isotetrandrine

| Component | Function | Effect of Isotetrandrine | Reference |

|---|---|---|---|

| Nrf2 (Nuclear factor erythroid 2-related factor 2) | Master regulator of the antioxidant response. nih.gov | Promotes nuclear translocation. nih.gov | nih.gov |

| Keap1 (Kelch-like ECH-associated protein 1) | Cytoplasmic inhibitor of Nrf2. nih.gov | Inactivated, leading to Nrf2 release. nih.gov | nih.gov |

| HO-1 (Heme oxygenase-1) | Antioxidant enzyme with cytoprotective effects. nih.gov | Expression is upregulated. nih.gov | nih.gov |

| ERK (Extracellular signal-regulated protein kinase) | Upstream kinase involved in Nrf2 activation. nih.gov | Phosphorylation is increased. nih.gov | nih.gov |

| JNK (c-Jun NH2-terminal kinase) | Upstream kinase involved in Nrf2 activation. nih.gov | Phosphorylation is increased. nih.gov | nih.gov |

Future Research Directions and Advanced Applications of Isotetrandrine N2 Oxide

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Mechanism Elucidation

A deeper understanding of the mechanism of action of Isotetrandrine (B1672621) N2'-oxide can be achieved through the application of omics technologies. These high-throughput methods offer a holistic view of the molecular changes within a biological system in response to the compound.

Proteomics: The study of the entire set of proteins in a cell or organism, known as the proteome, can reveal the direct protein targets of Isotetrandrine N2'-oxide and the signaling pathways it modulates. Techniques such as quantitative proteomic analysis can identify differentially expressed proteins in cells or tissues upon treatment with the compound. nih.gov For instance, redox proteomics can be employed to investigate changes in protein oxidation, providing insights into how the compound might influence cellular oxidative stress pathways. nih.gov By identifying the proteins that are significantly up- or down-regulated, researchers can piece together the molecular puzzle of the compound's effects. researchgate.net

Metabolomics: This field focuses on the comprehensive analysis of metabolites within a biological system. mdpi.com NMR-based metabolomic analysis, for example, can identify and quantify changes in small molecules in response to this compound. researchgate.netchenomx.com This can illuminate the metabolic pathways that are perturbed by the compound, offering clues about its physiological impact. nih.govmdpi.com By correlating changes in the metabolome with observed phenotypic effects, a more complete picture of the compound's bioactivity can be constructed. mdpi.com

The integration of proteomics and metabolomics data can provide a powerful, systems-level understanding of how this compound functions, moving beyond a single-target approach to a more comprehensive network-based view of its biological activity.

| Omics Technology | Potential Application for this compound Research | Expected Outcomes |

| Proteomics | Identification of protein binding partners and downstream signaling effects. | Elucidation of direct molecular targets and modulated pathways. |

| Redox Proteomics | Analysis of changes in protein oxidation states upon treatment. | Insight into the compound's role in modulating oxidative stress. |

| Metabolomics | Profiling of cellular metabolite changes after exposure. | Identification of altered metabolic pathways and potential biomarkers of activity. |

Advanced Analytical Methodologies for Trace Analysis in Complex Biological and Environmental Matrices

The ability to detect and quantify minute amounts of this compound and its metabolites in complex samples like blood, urine, and environmental samples is crucial for pharmacokinetic studies and environmental monitoring. The development of advanced analytical methodologies is paramount for this purpose.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, stands out as a powerful technique for the sensitive and selective analysis of alkaloid N-oxides. mdpi.comuva.es These methods can simultaneously detect and identify the parent compound and its metabolites in a single run. nih.gov Further advancements in sample preparation, such as solid-phase extraction, can enhance the sensitivity and accuracy of these analyses by removing interfering substances from the matrix. nih.gov The development of robust and validated analytical methods will be essential for future preclinical and clinical investigations.

Chemoinformatic and Machine Learning Approaches for N-Oxide Discovery and Optimization

The fields of chemoinformatics and machine learning are revolutionizing drug discovery and development. nih.govnih.govconsensus.app These computational tools can be applied to accelerate the discovery of new N-oxide compounds and to optimize the properties of existing ones like this compound. mdpi.com

N-Oxide Discovery: Machine learning algorithms can be trained on large datasets of known N-oxides and their parent alkaloids to identify structural features that are conducive to N-oxidation. This knowledge can then be used to screen virtual libraries of natural products to predict new potential N-oxide candidates.

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity and physicochemical properties of novel this compound derivatives. atomwise.compatsnap.com This in silico screening allows for the prioritization of the most promising compounds for synthesis and experimental testing, saving time and resources. nih.govfrontiersin.orglongdom.org

Lead Optimization: Computational methods can guide the structural modification of this compound to improve its potency, selectivity, and pharmacokinetic profile. patsnap.com Molecular docking simulations, for instance, can predict how different derivatives will bind to a specific protein target. frontiersin.org

By leveraging these computational approaches, the exploration of N-oxide chemical space can be significantly expanded and streamlined.

Exploration of Novel N-Oxide-Containing Chemical Scaffolds Based on this compound Architecture

The bisbenzylisoquinoline scaffold of Isotetrandrine provides a unique and complex starting point for the design of novel therapeutic agents. The introduction of the N2'-oxide functional group alters its properties and may confer unique biological activities. nih.gov Future research should focus on the synthesis and evaluation of new derivatives built upon this architecture.

This exploration could involve:

Modification of the Core Structure: Systematic modifications to the bisbenzylisoquinoline skeleton of this compound could lead to the discovery of compounds with improved therapeutic properties. A study on tetrandrine (B1684364), a related compound, demonstrated that derivatives could exhibit potent anti-tumor activities. ablesci.com

Introduction of Diverse Functional Groups: Attaching different chemical moieties to the core structure could modulate the compound's activity, selectivity, and pharmacokinetic properties.

Synthesis of N-Oxide Analogs: The synthesis of other N-oxide isomers or di-N-oxide derivatives of Isotetrandrine could yield compounds with distinct biological profiles. The synthesis of energetic heterocyclic N-oxides has shown that different synthetic routes can lead to a variety of N-oxide-containing structures. mdpi.com

This medicinal chemistry-driven approach, guided by computational modeling and biological screening, holds the potential to generate a new class of therapeutic agents inspired by the unique structure of this compound.

Q & A

Q. What are the structural characteristics and synthesis routes for Isotetrandrine N2'-oxide?

Methodological Answer: this compound (CAS 70191-83-2) is a bisbenzylisoquinoline alkaloid derivative with the molecular formula C₃₈H₄₂N₂O₇ (molecular weight 638.75). Its synthesis involves the oxidation of isotetrandrine (CAS 477-57-6) using hydrogen peroxide in refluxing methanol, yielding the N-oxide derivative quantitatively . Structural confirmation requires techniques such as:

- Nuclear Magnetic Resonance (NMR) : To assign proton and carbon environments, particularly the N-oxide group.

- High-Resolution Mass Spectrometry (HR-MS) : To verify molecular ion peaks and fragmentation patterns.

- X-ray crystallography (if crystalline): For absolute stereochemical determination.

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Methodological Answer: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is optimal for detecting and quantifying this compound in complex matrices like plasma or tissue homogenates. Key steps include:

- Sample Preparation : Solid-phase extraction (SPE) to isolate the compound from interfering biomolecules.

- Chromatographic Conditions : Reverse-phase C18 columns with mobile phases of acetonitrile/water (0.1% formic acid) for optimal separation .

- Mass Spectrometry Parameters : Electrospray ionization (ESI) in positive ion mode, monitoring specific transitions (e.g., m/z 639.3 → 621.2 for the parent ion) .

Advanced Research Questions

Q. How does the N2'-oxide modification influence Isotetrandrine’s bioactivity compared to its parent compound?

Methodological Answer: The N-oxide group may alter pharmacokinetics (e.g., solubility, membrane permeability) and pharmacodynamics (e.g., target binding). To evaluate this:

- Comparative Bioassays : Test isotetrandrine and its N2'-oxide derivative in parallel for antioxidative, anti-inflammatory, or cytotoxic effects. For example, HepG2 cell models exposed to oxidative stress (e.g., t-BHP) can assess differences in cytoprotection via ROS scavenging or Nrf2/HO-1 pathway modulation .

- Molecular Docking Studies : Compare binding affinities to targets like Keap1 or MAPK kinases to identify structural impacts of the N-oxide group.

Q. How can researchers resolve contradictions in reported mechanisms of this compound’s effects?

Methodological Answer: Conflicting data (e.g., activation vs. inhibition of specific pathways) require:

- Dose-Response Studies : Establish if effects are concentration-dependent.

- Pathway-Specific Inhibitors : Use pharmacological blockers (e.g., ERK inhibitor U0126) to validate involvement of MAPK pathways .

- Multi-Omics Integration : Combine transcriptomics, proteomics, and metabolomics to identify upstream/downstream regulators affected by the compound.

Q. What experimental designs are optimal for evaluating this compound’s pharmacokinetics?

Methodological Answer:

- In Vivo Studies : Administer the compound intravenously/orally to rodents, with serial blood sampling for LC-MS/MS analysis to calculate AUC, half-life, and bioavailability.

- Tissue Distribution : Use radiolabeled this compound (³H or ¹⁴C) to track accumulation in organs .

- Metabolite Identification : Incubate with liver microsomes and use HR-MS/MS to characterize phase I/II metabolites .

Q. How should researchers design studies to explore structure-activity relationships (SAR) of Isotetrandrine derivatives?

Methodological Answer:

- Analog Synthesis : Modify functional groups (e.g., methoxy, N-oxide) and test derivatives in standardized bioassays.

- QSAR Modeling : Use computational tools (e.g., CoMFA, molecular dynamics) to correlate structural features with bioactivity .

Guidelines for Literature Review and Data Interpretation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.